2-[2-[6-(2-Cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid
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Overview
Description
2-[2-[6-(2-Cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid is a complex organic compound with significant applications in various fields. It is known for its fungicidal properties and is often used in agricultural settings to protect crops from fungal infections .
Preparation Methods
The synthesis of 2-[2-[6-(2-Cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid involves several steps. One common method includes the reaction of 6-(2-cyanophenoxy)pyrimidin-4-yl with 2-hydroxyphenyl-3-methoxyprop-2-enoic acid under specific conditions . Industrial production methods often involve the use of advanced techniques to ensure high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the pyrimidinyl ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-[6-(2-Cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antifungal properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of fungicides and other agricultural chemicals.
Mechanism of Action
The compound exerts its effects primarily through inhibition of mitochondrial respiration in fungi. It targets the cytochrome b-c1 complex, disrupting the electron transport chain and leading to fungal cell death . This mechanism makes it highly effective as a fungicide.
Comparison with Similar Compounds
Similar compounds include:
Azoxystrobin: Another fungicide with a similar structure and mode of action.
Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate: Shares structural similarities but differs in its specific substituents.
The uniqueness of 2-[2-[6-(2-Cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid lies in its specific combination of functional groups, which confer its distinct chemical and biological properties .
Properties
Molecular Formula |
C21H15N3O5 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid |
InChI |
InChI=1S/C21H15N3O5/c1-27-12-16(21(25)26)15-7-3-5-9-18(15)29-20-10-19(23-13-24-20)28-17-8-4-2-6-14(17)11-22/h2-10,12-13H,1H3,(H,25,26) |
InChI Key |
IKCXDZCEWZARFL-UHFFFAOYSA-N |
Canonical SMILES |
COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)O |
Origin of Product |
United States |
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